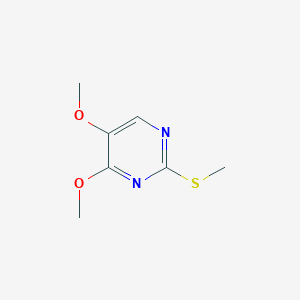
1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole
Übersicht
Beschreibung
1-(2,4-Dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole (DMTMT) is a novel tetraazole compound that has been studied for its interesting biological and chemical properties. It is a derivative of the tetraazole family, which is a group of nitrogen-containing heterocyclic compounds with four nitrogen atoms in a ring. DMTMT has been studied for its potential applications in the fields of medicine and biochemistry, as well as for its potential as a new synthetic reagent.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole has been studied for its potential applications in the fields of medicine and biochemistry. For example, it has been used as a reagent in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme monoamine oxidase. It has also been studied for its potential use as a fluorescent dye for the detection of DNA and RNA.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed to interact with DNA and RNA, which could be useful for the detection of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to interact with DNA and RNA, which could be useful for the detection of these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole in laboratory experiments include its low toxicity and its ability to act as an inhibitor of enzymes. Additionally, it can be used as a fluorescent dye for the detection of DNA and RNA. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to false positives or false negatives.
Zukünftige Richtungen
For research on 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole include further investigation into its mechanism of action, as well as its potential applications in medicine and biochemistry. Additionally, further research could focus on the development of new synthesis methods for this compound, as well as new applications for its use as a fluorescent dye. Additionally, further research into its potential toxicity and interactions with other compounds could be conducted. Finally, further research could focus on the development of new derivatives of this compound that have improved properties.
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methylsulfanyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c1-16-8-4-7(5(10)3-6(8)11)15-9(17-2)12-13-14-15/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORPZHPWRQTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)SC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3036020.png)
![4-chloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B3036021.png)

![1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide](/img/structure/B3036023.png)


![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide](/img/structure/B3036031.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-N-phenyl-2-pyridinamine](/img/structure/B3036032.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B3036033.png)
![2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3036035.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B3036036.png)
![2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B3036037.png)
![4-Chlorophenyl {6-[(4-chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfoxide](/img/structure/B3036042.png)
![4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3036043.png)